molecular formula C6H10ClN3 B13991430 2-Hydrazineyl-3-methylpyridine hydrochloride

2-Hydrazineyl-3-methylpyridine hydrochloride

Cat. No.: B13991430
M. Wt: 159.62 g/mol
InChI Key: MAVIMYVMNUESHB-UHFFFAOYSA-N
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Description

2-Hydrazineyl-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H12N3Cl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazineyl-3-methylpyridine hydrochloride typically involves the reaction of 3-methylpyridine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-methylpyridine+hydrazine+HCl2-Hydrazineyl-3-methylpyridine hydrochloride\text{3-methylpyridine} + \text{hydrazine} + \text{HCl} \rightarrow \text{this compound} 3-methylpyridine+hydrazine+HCl→2-Hydrazineyl-3-methylpyridine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazineyl-3-methylpyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Hydrazineyl-3-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazineyl-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazineyl-2-methylpyridine hydrochloride
  • 4-Hydrazineyl-2-methylpyridine hydrochloride
  • 2-Hydrazineyl-6-methylpyridine hydrochloride

Uniqueness

2-Hydrazineyl-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

(3-methylpyridin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-8-6(5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H

InChI Key

MAVIMYVMNUESHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NN.Cl

Origin of Product

United States

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